Structural and Physicochemical Differentiation of 3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
In the absence of direct biological activity data, the most reliable differentiation is based on molecular composition and physicochemical characteristics. The target compound (C18H16F2N2O2, MW 330.34 g/mol) contains two fluorine atoms, which is a key differentiator from analogs such as the non-fluorinated parent (2-oxopiperidin-1-yl)phenyl]benzamide (lacking fluorine atoms) and the 3,4,5-trimethoxy variant (C21H24N2O5, MW 384.43 g/mol) . The introduction of the 3,4-difluoro motif increases lipophilicity and alters electronic properties relative to non-fluorinated and methoxy-substituted comparators, a factor critical for structure-activity relationship (SAR) optimization.
| Evidence Dimension | Molecular Formula and Molecular Weight |
|---|---|
| Target Compound Data | C18H16F2N2O2; MW = 330.34 g/mol |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (C21H24N2O5; MW = 384.43 g/mol); N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (C18H18N2O2; MW = 294.35 g/mol); 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (C18H17FN2O2; MW = 312.34 g/mol) |
| Quantified Difference | Molecular weight difference: -13% (vs. 3,4,5-trimethoxy analog); +12% (vs. non-fluorinated analog); +5.8% (vs. mono-fluoro analog). |
| Conditions | Standard structural analysis; calculated molecular weights based on chemical formula. |
Why This Matters
For procurement, the distinct molecular weight and formula are the only irrefutable identity checks that distinguish this compound from its closest commercially available analogs, preventing incorrect order fulfillment.
